molecular formula C8H20N2O B135502 Bis(2-dimethylaminoethyl) ether CAS No. 3033-62-3

Bis(2-dimethylaminoethyl) ether

Cat. No. B135502
CAS RN: 3033-62-3
M. Wt: 160.26 g/mol
InChI Key: GTEXIOINCJRBIO-UHFFFAOYSA-N
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Patent
US07994172B2

Procedure details

To a round bottom flask, 300 mg (0.923 mmol) of 2 was dissolved in 12 mL of DMF. To this solution, 92 mg (2.30) of NaH (60% dispersion in mineral oil) was added and stirred for 10 minutes followed by addition of 146 mg (1.01 mmol) of (2-chloro-ethyl)-dimethyl-amine hydrogen chloride. This reaction mixture was stirred at 70° C. for 12 hours and allowed to cool to room temperature. Ethyl acetate and 10% LiCl were added. The organic layer was washed with this LiCl solution three times, distilled water and brine. The organic layer was dried with Na2SO4, filtered and concentrated to afford 380 mg of crude product 3, which was taken on without further purification.
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1C=CC=CC=1.[H-].[Na+].Cl.Cl[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16].[Li+].[Cl-].[CH3:20][N:21](C=O)[CH3:22]>C(OCC)(=O)C>[CH3:16][N:15]([CH2:14][CH2:13][O:8][CH2:1][CH2:2][N:21]([CH3:22])[CH3:20])[CH3:17] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
92 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
146 mg
Type
reactant
Smiles
Cl.ClCCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was stirred at 70° C. for 12 hours
Duration
12 h
WASH
Type
WASH
Details
The organic layer was washed with this LiCl solution three times
DISTILLATION
Type
DISTILLATION
Details
distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C)CCOCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.